Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate

Lipophilicity Medicinal Chemistry ADME Prediction

Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate is a synthetic small-molecule building block featuring a methyl benzoate core linked via a methyleneoxy bridge to a 4-bromo-2-chlorophenoxy ring. It is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, enabling sequential chemoselective transformations owing to its chemically differentiated bromine and chlorine substituents.

Molecular Formula C15H12BrClO3
Molecular Weight 355.61
CAS No. 832737-25-4
Cat. No. B2813309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate
CAS832737-25-4
Molecular FormulaC15H12BrClO3
Molecular Weight355.61
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C15H12BrClO3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3
InChIKeyYXRVNRQADYJYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate (CAS 832737-25-4) – A Halogenated Building Block for Orthogonal Cross-Coupling


Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate is a synthetic small-molecule building block featuring a methyl benzoate core linked via a methyleneoxy bridge to a 4-bromo-2-chlorophenoxy ring . It is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, enabling sequential chemoselective transformations owing to its chemically differentiated bromine and chlorine substituents . The compound has been cited as a key intermediate in patent literature for the synthesis of biologically active molecules .

Why Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate Cannot Be Replaced by Common In-Class Analogs


The 4-bromo-2-chlorophenoxy substitution pattern is structurally non-trivial; swapping the halogen identities (e.g., to 2,4-dichloro) or altering the substitution geometry (e.g., para- vs. meta-benzoate) changes the physicochemical property profile and eliminates the staged reactivity advantage of the bromine–chlorine pair . The compound's predicted logP of 4.6 and topological polar surface area (TPSA) of 35.5 Ų are materially different from the 2,4-dichloro analog, and the methyl ester handle provides a transient protecting group that the free carboxylic acid analog (CAS 862713-26-6) lacks .

Quantitative Differentiation Evidence for Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate vs. Analogs


Predicted LogP Comparison: Bromo-Chloro vs. Dichloro Analog

The predicted XLogP3 of the target compound is 4.6, compared to 4.65 for the 2,4-dichloro analog . While the difference is subtle, the presence of bromine (vs. chlorine) enhances molecular weight and polarizability, which can influence membrane permeability and protein binding in drug discovery campaigns .

Lipophilicity Medicinal Chemistry ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation

The target compound has a TPSA of 35.5 Ų, whereas the 2,4-dichloro analog has a TPSA of 28.7 Ų . The higher TPSA is attributable to the larger bromine atom and altered electron distribution on the phenoxy ring, potentially affecting passive permeability and blood-brain barrier penetration predictions .

Drug-likeness Physicochemical Properties Permeability

Orthogonal Halogen Reactivity: Bromine vs. Chlorine for Sequential Cross-Coupling

The 4-bromo-2-chloro substitution pattern enables staged palladium-catalyzed cross-coupling: bromine undergoes oxidative addition preferentially under mild conditions, leaving the chlorine available for a subsequent transformation . This orthogonal reactivity is absent in the symmetrically substituted 2,4-dichloro analog, where both chlorines display similar reactivity, complicating selective functionalization .

Chemoselectivity Cross-Coupling Building Block Utility

Patent-Cited Intermediate: Documented Role in Bioactive Molecule Synthesis

Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate is explicitly cited as a synthetic intermediate in International Patent WO 2015/088271, which describes sulfamate derivative compounds for therapeutic use . This patent linkage provides documented provenance for the compound's utility in producing biologically active molecules, a feature not publicly documented for many in-class analogs .

Patent Literature Pharmaceutical Intermediates Synthetic Methodology

High-Value Application Scenarios for Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate


Sequential Diversification in Fragment-Based Drug Discovery Libraries

The orthogonal Br/Cl reactivity allows medicinal chemists to perform a first-stage Suzuki coupling at the bromine position, followed by a Buchwald–Hartwig amination or Ullmann coupling at the chlorine position, generating diverse analogs from a single building block . This staged strategy is not feasible with the 2,4-dichloro analog, where both positions compete under identical conditions .

Physicochemical Property Optimization in Lead Series

When a lead series requires fine-tuning of lipophilicity while maintaining a halogen handle for further SAR exploration, the bromo-chloro scaffold provides a logP of 4.6 and TPSA of 35.5 Ų, offering a midpoint between the lighter dichloro analog and heavier di-bromo variants . This enables property-based design without sacrificing synthetic versatility .

Process Chemistry Scale-Up of Patent-Protected Intermediates

For CROs and CMOs engaged in the scale-up of sulfamate-based therapeutics, sourcing pre-qualified intermediates such as Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate, which is cited in WO 2015/088271, reduces process development time and regulatory filing burden compared to synthesizing the intermediate de novo .

Agrochemical Discovery: Halogen-Scanning SAR

In agrochemical research, systematic halogen scanning is used to optimize potency and environmental persistence. The 4-bromo-2-chloro pattern represents a distinct point on the halogen scan matrix, differentiated from the 2,4-dichloro and 4-bromo analogs in both electronic and steric parameters .

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